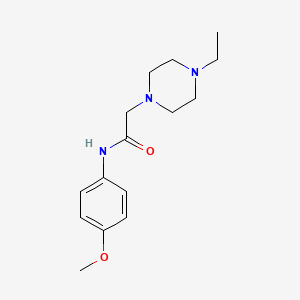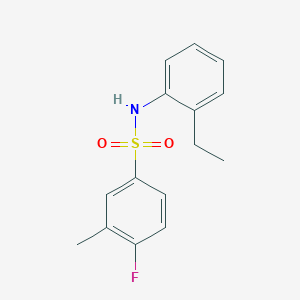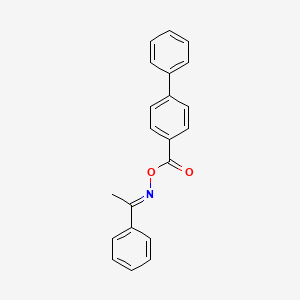
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as AG490, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in cell growth, differentiation, and immune response.
科学的研究の応用
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively used in scientific research to study the JAK/STAT signaling pathway and its role in various biological processes. It has been shown to inhibit the activation of JAK2 and STAT3, which are involved in the regulation of cell growth, survival, and differentiation. This compound has been used to investigate the role of JAK/STAT signaling in cancer, inflammation, and immune response. It has also been used as a tool to study the molecular mechanisms of various diseases and to identify potential therapeutic targets.
作用機序
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its inhibitory effect on JAK/STAT signaling by binding to the ATP-binding site of JAK2 and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, which is a transcription factor that regulates the expression of various genes involved in cell growth and survival. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by blocking the JAK/STAT pathway.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to modulate the immune response by inhibiting the activation of T cells and natural killer cells. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK/STAT signaling, which makes it a valuable tool for studying the role of this pathway in various biological processes. It has also been shown to have low toxicity and high solubility, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, this compound has been shown to have variable effects on different cell types, which may limit its use in certain experimental models.
将来の方向性
There are several future directions for the use of N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in scientific research. One area of interest is the development of more potent and selective inhibitors of JAK/STAT signaling. Another area of interest is the identification of new therapeutic targets for the treatment of cancer and other diseases. This compound has been shown to have potential as a therapeutic agent for various cancers, and further studies are needed to evaluate its efficacy and safety in clinical trials. In addition, this compound may have potential as a tool for studying the molecular mechanisms of neurodegenerative diseases and for developing new treatments for these conditions.
合成法
The synthesis of N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 3,5-dichloroaniline with indole-3-carboxaldehyde in the presence of potassium carbonate and acetic anhydride. The resulting intermediate is then reacted with ethyl chloroacetate to form this compound. This method has been optimized to yield high purity and high yield of this compound.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-9-5-10(18)7-11(6-9)20-16(22)15(21)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKQQXVKAVJAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5488151.png)
![2-[N-(allyloxy)butanimidoyl]-3-amino-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5488153.png)
![N,6-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5488161.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5488164.png)

![3-(2-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5488180.png)

![6-(2,4-difluorophenyl)-3-methyl-7-[(5-methyl-2-thienyl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5488191.png)
![5-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-butyl-2-furamide](/img/structure/B5488194.png)

![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5488207.png)
![3'-(ethylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5488210.png)
![N-(2-methoxy-1-methylethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5488223.png)
